Cas no 2137803-34-8 (2-Thiophenecarboxylic acid, 4-bromo-5-(5-pyrimidinyl)-, methyl ester)
2-Thiophenecarboxylic acid, 4-bromo-5-(5-pyrimidinyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
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- 2-Thiophenecarboxylic acid, 4-bromo-5-(5-pyrimidinyl)-, methyl ester
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- Inchi: 1S/C10H7BrN2O2S/c1-15-10(14)8-2-7(11)9(16-8)6-3-12-5-13-4-6/h2-5H,1H3
- InChI Key: PLSPGXLDRZGSAE-UHFFFAOYSA-N
- SMILES: C1(C(OC)=O)SC(C2=CN=CN=C2)=C(Br)C=1
2-Thiophenecarboxylic acid, 4-bromo-5-(5-pyrimidinyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-681427-0.05g |
methyl 4-bromo-5-(pyrimidin-5-yl)thiophene-2-carboxylate |
2137803-34-8 | 95.0% | 0.05g |
$707.0 | 2025-03-12 | |
| Enamine | EN300-681427-0.1g |
methyl 4-bromo-5-(pyrimidin-5-yl)thiophene-2-carboxylate |
2137803-34-8 | 95.0% | 0.1g |
$741.0 | 2025-03-12 | |
| Enamine | EN300-681427-0.25g |
methyl 4-bromo-5-(pyrimidin-5-yl)thiophene-2-carboxylate |
2137803-34-8 | 95.0% | 0.25g |
$774.0 | 2025-03-12 | |
| Enamine | EN300-681427-0.5g |
methyl 4-bromo-5-(pyrimidin-5-yl)thiophene-2-carboxylate |
2137803-34-8 | 95.0% | 0.5g |
$809.0 | 2025-03-12 | |
| Enamine | EN300-681427-1.0g |
methyl 4-bromo-5-(pyrimidin-5-yl)thiophene-2-carboxylate |
2137803-34-8 | 95.0% | 1.0g |
$842.0 | 2025-03-12 | |
| Enamine | EN300-681427-2.5g |
methyl 4-bromo-5-(pyrimidin-5-yl)thiophene-2-carboxylate |
2137803-34-8 | 95.0% | 2.5g |
$1650.0 | 2025-03-12 | |
| Enamine | EN300-681427-5.0g |
methyl 4-bromo-5-(pyrimidin-5-yl)thiophene-2-carboxylate |
2137803-34-8 | 95.0% | 5.0g |
$2443.0 | 2025-03-12 | |
| Enamine | EN300-681427-10.0g |
methyl 4-bromo-5-(pyrimidin-5-yl)thiophene-2-carboxylate |
2137803-34-8 | 95.0% | 10.0g |
$3622.0 | 2025-03-12 |
2-Thiophenecarboxylic acid, 4-bromo-5-(5-pyrimidinyl)-, methyl ester Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 2-Thiophenecarboxylic acid, 4-bromo-5-(5-pyrimidinyl)-, methyl ester
2-Thiophenecarboxylic Acid, 4-Bromo-5-(5-Pyrimidinyl)-, Methyl Ester (CAS No. 2137803-34-8)
The compound 2-Thiophenecarboxylic Acid, 4-Bromo-5-(5-Pyrimidinyl)-, Methyl Ester (CAS No. 2137803-34-8) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a thiophene ring, a pyrimidine moiety, and a methyl ester group. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and development.
Recent studies have highlighted the importance of heterocyclic compounds like thiophenes and pyrimidines in medicinal chemistry. The thiophene ring in this compound contributes to its aromatic stability and potential bioactivity, while the pyrimidine moiety is known for its role in nucleic acid synthesis and its ability to interact with biological targets such as enzymes and receptors. The methyl ester group further enhances the compound's solubility and bioavailability, making it an attractive lead for therapeutic agents.
One of the most notable aspects of 2-Thiophenecarboxylic Acid, 4-Bromo-5-(5-Pyrimidinyl)-, Methyl Ester is its versatility in chemical synthesis. Researchers have developed efficient methods to synthesize this compound using modular approaches that allow for easy modification of substituents. These methods often involve coupling reactions, such as the Suzuki-Miyaura coupling or Buchwald-Hartwig amination, which are widely used in organic synthesis due to their high efficiency and selectivity.
From a pharmacological perspective, this compound has shown promising results in preliminary studies targeting various disease states. For instance, its ability to modulate key enzymes involved in inflammation and oxidative stress suggests potential applications in the treatment of chronic diseases such as arthritis and neurodegenerative disorders. Additionally, the bromine substituent at position 4 of the thiophene ring may play a critical role in enhancing the compound's selectivity for specific biological targets.
Recent advancements in computational chemistry have further enhanced our understanding of this compound's properties. Molecular docking studies have revealed that 2-Thiophenecarboxylic Acid, 4-Bromo-5-(5-Pyrimidinyl)-, Methyl Ester exhibits strong binding affinity to several therapeutic targets, including kinases and proteases. These findings underscore its potential as a lead compound for drug development programs targeting cancer and infectious diseases.
In terms of structural optimization, researchers have explored various modifications to improve the compound's pharmacokinetic properties. For example, substituting the methyl ester group with other ester functionalities or introducing additional functional groups has been shown to enhance metabolic stability and reduce toxicity. These modifications are critical for translating laboratory findings into clinically relevant therapeutics.
The integration of green chemistry principles into the synthesis of 2-Thiophenecarboxylic Acid, 4-Bromo-5-(5-Pyrimidinyl)-, Methyl Ester is another area of active research. By utilizing environmentally friendly reagents and catalysts, chemists aim to reduce the environmental footprint of drug manufacturing while maintaining high yields and product quality.
In conclusion, 2-Thiophenecarboxylic Acid, 4-Bromo-5-(5-Pyrimidinyl)-, Methyl Ester (CAS No. 2137803-34-8) represents a compelling example of how modern medicinal chemistry can leverage heterocyclic compounds to develop innovative therapeutic agents. With ongoing research focusing on its synthesis optimization, pharmacological evaluation, and application potential, this compound holds great promise for advancing the field of drug discovery.
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